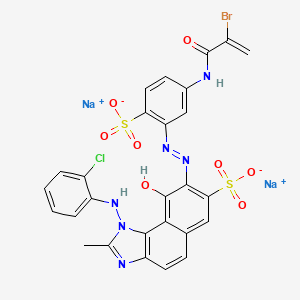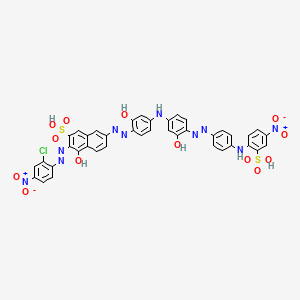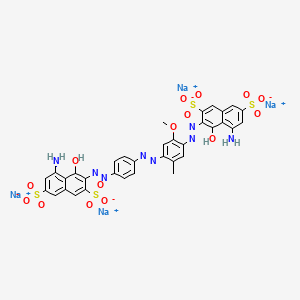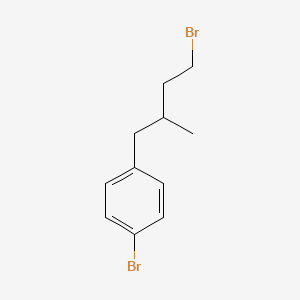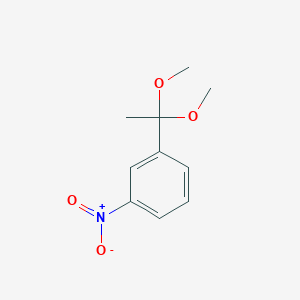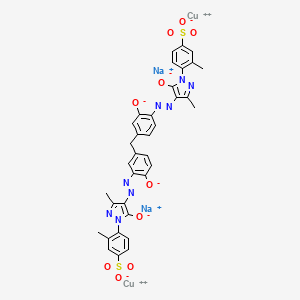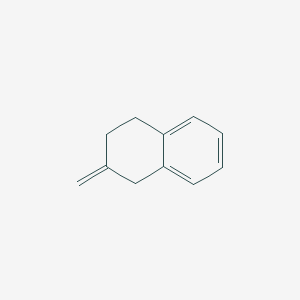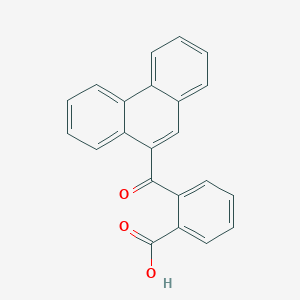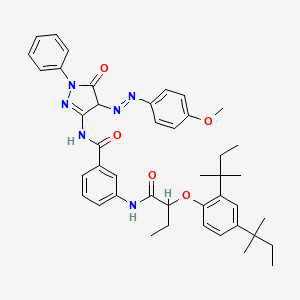
Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-phenyl-1H-pyrazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzamide, 3-((2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-N-(4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-phenyl-1H-pyrazol-3-yl)-” is a synthetic organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as substituted benzamides and phenoxy derivatives. Key steps may include:
Formation of Benzamide Derivative: This can be achieved through the reaction of a substituted benzoyl chloride with an amine.
Introduction of Phenoxy Group: This step may involve the reaction of a phenol derivative with an appropriate halide under basic conditions.
Coupling Reactions: The final compound is formed through coupling reactions, such as azo coupling and amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenoxy and azo groups may be susceptible to oxidation under specific conditions.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the azo group may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound may be used in the development of dyes, pigments, or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide structures but different substituents.
Phenoxy Derivatives: Compounds with phenoxy groups attached to various backbones.
Azo Compounds: Compounds containing azo groups, which are known for their vibrant colors and use in dyes.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
66266-85-1 |
|---|---|
Molekularformel |
C43H50N6O5 |
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
3-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-N-[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C43H50N6O5/c1-9-35(54-36-25-20-29(42(4,5)10-2)27-34(36)43(6,7)11-3)40(51)44-31-17-15-16-28(26-31)39(50)45-38-37(47-46-30-21-23-33(53-8)24-22-30)41(52)49(48-38)32-18-13-12-14-19-32/h12-27,35,37H,9-11H2,1-8H3,(H,44,51)(H,45,48,50) |
InChI-Schlüssel |
NTROVMLWVSIHOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2N=NC3=CC=C(C=C3)OC)C4=CC=CC=C4)OC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)

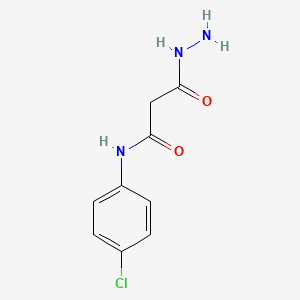
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)

